molecular formula C20H19FN2O3S B2893615 6-fluoro-4-(4-methylphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1251616-92-8

6-fluoro-4-(4-methylphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

Cat. No. B2893615
CAS RN: 1251616-92-8
M. Wt: 386.44
InChI Key: MKDTZMQCIIPPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-4-(4-methylphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide is a useful research compound. Its molecular formula is C20H19FN2O3S and its molecular weight is 386.44. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-4-(4-methylphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-4-(4-methylphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity of Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives : This study explored derivatives of the compound, demonstrating significant in vitro antibacterial activity against various clinical isolates, including quinolone-resistant Gram-positive bacteria. The introduction of a fluorine atom reduced acute toxicity and convulsion inductive ability, highlighting the importance of fluorine in medicinal chemistry (Asahina et al., 2008).

Antimicrobial and Anticancer Activity

  • Microwave Induced Synthesis of Fluorobenzamides : This research synthesized fluorine-containing benzamides and evaluated their antimicrobial properties. The presence of a fluorine atom in these compounds was found crucial for enhancing antimicrobial activity (Desai et al., 2013).
  • Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : The study synthesized compounds related to 6-fluorobenzo[b]pyran, showing anticancer activity at low concentrations against human cancer cell lines, including lung cancer (Hammam et al., 2005).

Synthesis Techniques

  • Modelling One-Pot Method for Synthesis : This research developed a method for synthesizing related benzothiazines, indicating the potential for efficient and versatile synthesis approaches in pharmaceutical chemistry (Grevtsov et al., 2013).

Serotonin Receptor Interaction

  • In vitro Activity of LY393558 : This study focused on a compound with a similar structure, highlighting its role as a potent inhibitor of the serotonin transporter, with implications for its use in antidepressant therapies (Pullar et al., 2001).

Digestive System Effects

  • Effects of Pyrrol Derivate on Digestive System in Colon Cancer : Research on a related pyrrol derivative showed its potential in attenuating inflammation in various gut organs, suggesting its applicability in gastrointestinal therapeutic strategies (Kuznietsova et al., 2015).

properties

IUPAC Name

[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-14-4-7-16(8-5-14)23-13-19(20(24)22-10-2-3-11-22)27(25,26)18-9-6-15(21)12-17(18)23/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDTZMQCIIPPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-4-(4-methylphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

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